

Technical Support Center: Troubleshooting Particle Aggregation in Disperbyk-160 Stabilized Suspensions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperbyk 160*

Cat. No.: *B1167488*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with solutions to common issues of particle aggregation when using Disperbyk-160 as a stabilizing agent in solvent-borne suspensions.

Frequently Asked Questions (FAQs)

Q1: What is Disperbyk-160 and how does it prevent particle aggregation?

Disperbyk-160 is a wetting and dispersing additive for solvent-borne systems.^{[1][2]} It is a high molecular weight block copolymer with groups that have a strong affinity for pigment and particle surfaces.^{[3][4]} Its primary mechanism for preventing aggregation is steric stabilization.^{[1][5]} The additive adsorbs onto the particle surface via its "pigment affinic" anchor groups, while its polymer chains extend into the solvent.^[6] These extended chains create a physical barrier that prevents particles from getting close enough to aggregate.^{[6][7]} Additionally, it helps to provide a uniform electrical charge to the particle surfaces, which can prevent the co-flocculation of differently charged particles.^{[5][7]}

Q2: I'm observing particle aggregation in my suspension. What are the most common causes?

Particle aggregation in a Disperbyk-160 stabilized system can stem from several factors. The most common issues include:

- Incorrect Dosage: Both insufficient and excessive amounts of the dispersant can lead to aggregation.
- Incompatibility: The dispersant, particles, and solvent may not be compatible with each other or other components in the formulation.
- Improper Processing: The method of incorporating the dispersant and dispersing the particles is crucial for achieving a stable suspension.
- Particle Surface Chemistry: The surface properties of the particles being dispersed can interfere with the additive's effectiveness.[\[5\]](#)

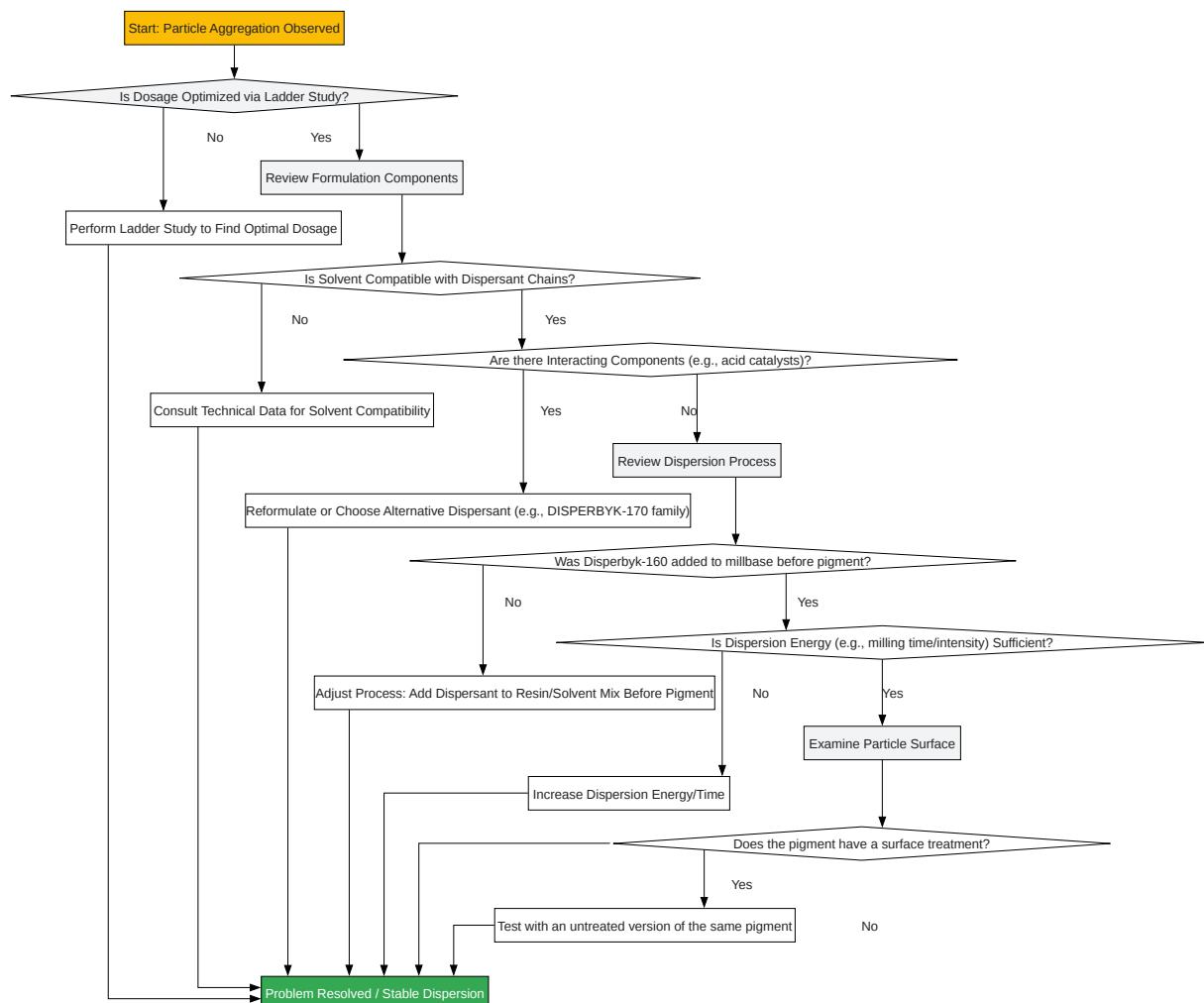
The following sections provide a more detailed breakdown of these issues and how to resolve them.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving particle aggregation issues.

Step 1: Verify the Disperbyk-160 Dosage

The correct amount of dispersant is critical and is dependent on the surface area of the particles being stabilized.[\[8\]](#) A "ladder study" (testing a range of concentrations) is the most reliable way to determine the optimal dosage for your specific system.[\[5\]](#)


Quantitative Data: Recommended Starting Dosages for Disperbyk-160

The following table provides the manufacturer's recommended starting dosage based on pigment type. Note that these are starting points and may need to be optimized.[\[1\]](#)[\[2\]](#) The dosage is calculated as a percentage of the additive (as supplied) based on the weight of the pigment.

Particle/Pigment Type	Recommended Dosage (% on pigment weight)
Organic Pigments	30 - 90%
Carbon Black	70 - 140%
Inorganic Pigments	10 - 15%
Titanium Dioxides	5 - 6%

Q3: My dosage is within the recommended range, but I still see aggregation. What should I check next?

If the dosage is correct, the next step is to examine the formulation's components and the processing method.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Disperbyk-160.

Step 2: Review Formulation Components and Compatibility

- Solvent Compatibility: Disperbyk-160 is designed for solvent-borne systems.[1] The polymer chains that provide the steric barrier need to be well-solvated by the solvent. If the solvent is not compatible, the chains can collapse, leading to a loss of stability. Disperbyk-160 is noted to be most compatible with polar systems.[7]
- Interactions with Other Additives: In certain applications, like coil coatings, Disperbyk-160 may interact with acid catalysts.[5] If your formulation contains acidic components, consider using a different dispersant family, such as Disperbyk-170, to avoid these interactions.[5]

Step 3: Evaluate the Dispersion Process

The order of addition and the energy input are critical for proper dispersion.

- Order of Addition: Wetting and dispersing additives must be added to the millbase (the mixture of resin and solvent) before the pigment is introduced.[5][8] The additive should be uniformly dissolved in the resin/solvent mixture before adding the particles.[5]
- Dispersion Energy: Sufficient mechanical energy (e.g., from high-speed mixers, bead mills, or ultrasonicators) is required to break down agglomerates into primary particles.[9][10] If the energy input is too low or the processing time is too short, the particles will not be fully de-agglomerated.

Step 4: Consider the Particle Surface

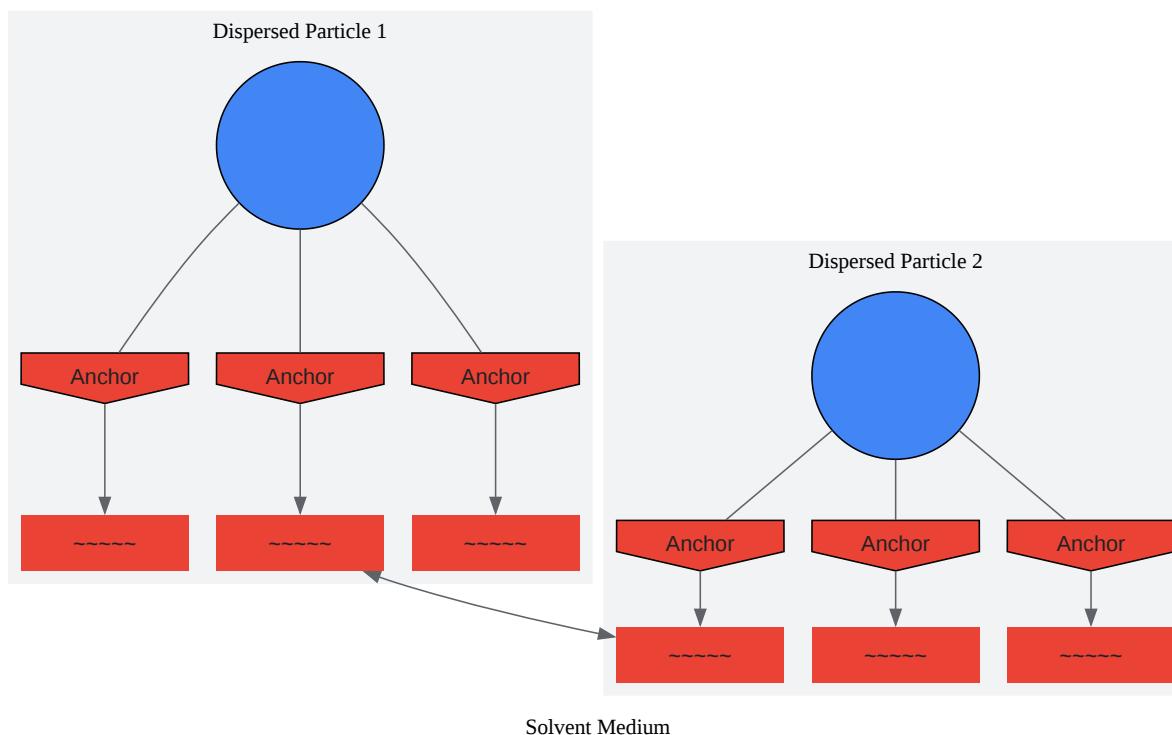
- Surface Treatment: Some commercially available pigments have surface treatments that can negatively interfere with the adsorption of Disperbyk-160.[5] If you suspect this is the case, testing an untreated version of the same pigment may resolve the issue.[5]

Experimental Protocols

Protocol 1: Preparation of a Pigment Dispersion

This protocol provides a general methodology for preparing a particle dispersion using Disperbyk-160.

- Preparation of the Millbase: a. In a suitable container, combine the resin and solvent(s) for your formulation. b. Mix at low speed until a homogenous solution is formed.
- Addition of Disperbyk-160: a. While agitating the millbase, slowly add the predetermined amount of Disperbyk-160. b. Continue mixing until the additive is completely dissolved. To prevent the formation of seeds, it is recommended to dilute Disperbyk-160 to 15% solids with a suitable solvent from the formula before adding it to the resin.[5]
- Addition of Particles: a. Gradually add the pigment or particles to the millbase under constant agitation. b. Once all the particles have been added, increase the mixing speed to ensure they are fully wetted.
- Dispersion: a. Subject the mixture to a high-energy dispersion method (e.g., bead milling, ultrasonication). b. The duration and intensity of this step will depend on the specific particles and equipment used. The goal is to achieve a constant, minimum particle size.[11]


Protocol 2: Evaluating Dispersion Stability

This protocol outlines methods to assess the stability of the prepared suspension.

- Visual Assessment: a. Pour the suspension into a clear glass vial and store it undisturbed. b. Visually inspect the sample for signs of instability such as sedimentation, separation, or flocculation at regular intervals (e.g., 1 hour, 24 hours, 1 week).[12]
- Particle Size Analysis: a. Use a technique like Dynamic Light Scattering (DLS) to measure the average particle size (Z-average) and the polydispersity index (PDI) of the suspension.[9] b. A stable dispersion should have a small and consistent particle size over time. An increase in particle size indicates aggregation.
- Microscopy: a. Use Transmission Electron Microscopy (TEM) to visualize the particles.[9] This allows for direct observation of the state of dispersion and can confirm if particles are present as primary particles or as aggregates.[9]
- Quantitative Stability Analysis: a. Instruments like the Turbiscan can provide quantitative data on dispersion stability by measuring particle migration and size changes over time.[13][14]

Mechanism Visualization

The following diagram illustrates the principle of steric stabilization provided by Disperbyk-160.

[Click to download full resolution via product page](#)

Caption: Steric stabilization by Disperbyk-160.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.fr]
- 3. DISPERBYK® 160 - Omya Group [products.omya.com]
- 4. mychem.ir [mychem.ir]
- 5. media.knowde.com [media.knowde.com]
- 6. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 7. Disperbyk 160 :ÈÇÐÁ¡Ç°Á¤º,[ÈÇÐDatabase] - ÀÎÆ÷ÃÍ½º(ÁÖ) [infochems.co.kr]
- 8. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 9. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. particletechlabs.com [particletechlabs.com]
- 12. The Impact of Particle Size and Surface Treatment of Zirconia Suspension for Photocuring Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colloidal Dispersion Stability: Measurement with Turbiscan [microtrac.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Particle Aggregation in Disperbyk-160 Stabilized Suspensions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167488#troubleshooting-particle-aggregation-in-disperbyk-160-stabilized-suspensions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com